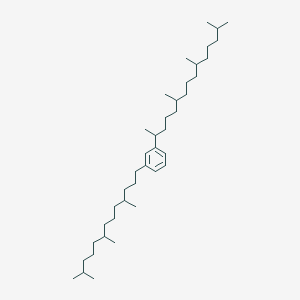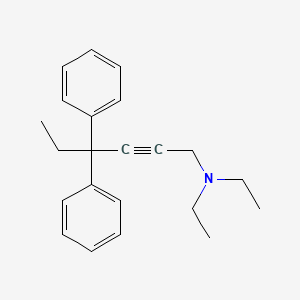![molecular formula C21H24F2 B14271797 1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 137528-82-6](/img/structure/B14271797.png)
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene is a chemical compound that belongs to the class of fluorinated aromatic compounds. It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where fluorine atoms are introduced using reagents such as N-bromosuccinimide (NBS) and subsequent substitution reactions . The propylcyclohexyl group can be attached via Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorine atoms or the propylcyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like NBS for bromination or sodium hydride (NaH) for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
科学的研究の応用
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Material Science: It is used in the development of liquid crystal materials for display technologies due to its unique optical properties.
Chemistry: The compound serves as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
作用機序
The mechanism of action of 1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets .
類似化合物との比較
Similar Compounds
- 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
- 4-(trans-4-propylcyclohexyl)-2,3-difluoro-4-ethoxy-1,1-biphenyl
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)benzene
Uniqueness
1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propylcyclohexyl group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in liquid crystal technology and material science .
特性
CAS番号 |
137528-82-6 |
|---|---|
分子式 |
C21H24F2 |
分子量 |
314.4 g/mol |
IUPAC名 |
1,3-difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-20(22)14-21(23)13-19/h8-16H,2-7H2,1H3 |
InChIキー |
ALFWRADQSCVPDC-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



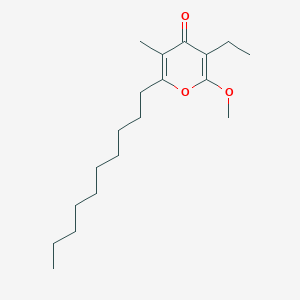
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
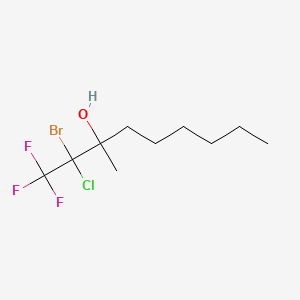
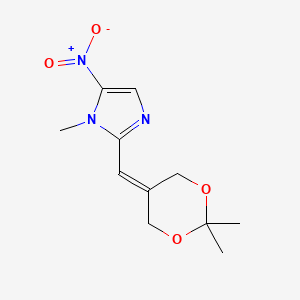
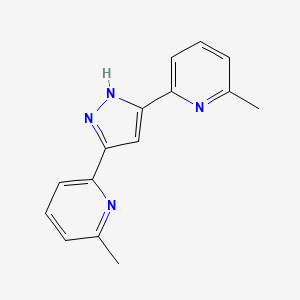
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
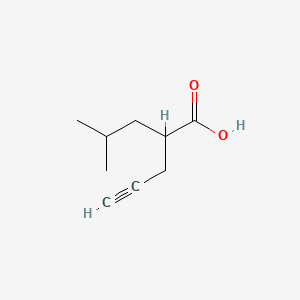
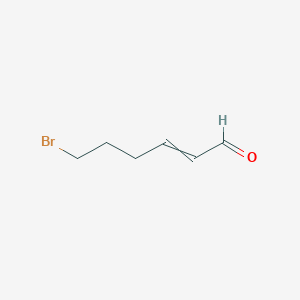
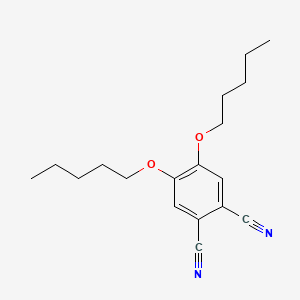
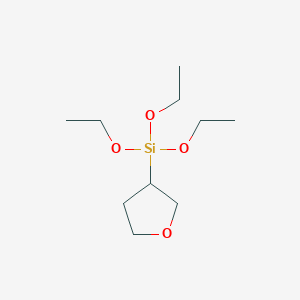
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
